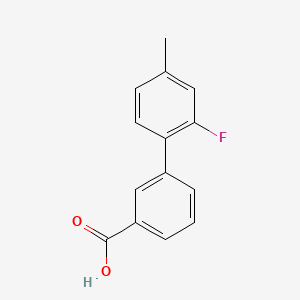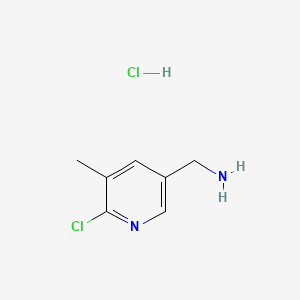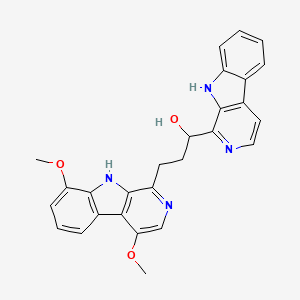
quassidine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quassidine B is a naturally occurring bis-β-carboline alkaloid isolated from the stems of Picrasma quassioides. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory and antibacterial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quassidine B involves the extraction of Picrasma quassioides stems using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compounds are then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Quassidine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and dichloromethane are frequently used as reaction media.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce reduced alkaloid forms.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of quassidine B involves its interaction with specific molecular targets and pathways. For instance, this compound has been shown to inhibit the activity of type III effector Xanthomonas outer protein Q (XopQ), thereby exhibiting antibacterial properties . Additionally, its anti-inflammatory effects are mediated through the suppression of inflammatory gene regulation pathways such as nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation .
Comparaison Avec Des Composés Similaires
Quassidine B is structurally similar to other bis-β-carboline alkaloids such as quassidine I, quassidine J, and picrasidine A . These compounds share a common β-carboline backbone but differ in their functional groups and substituents. This compound is unique due to its specific binding affinity towards the closed state of XopQ protein, which is not observed in other similar compounds .
List of Similar Compounds
- Quassidine I
- Quassidine J
- Picrasidine A
- Picrasidine S
- Picrasidine T
This compound stands out due to its potent antibacterial and anti-inflammatory activities, making it a promising candidate for further research and development.
Propriétés
IUPAC Name |
3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,20,30-32H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRVQNNTQSYWRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C4=NC=CC5=C4NC6=CC=CC=C56)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


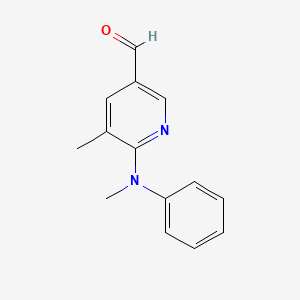
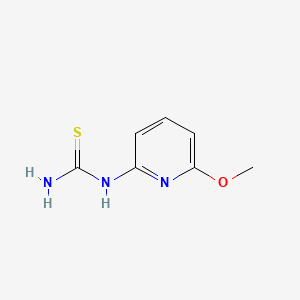

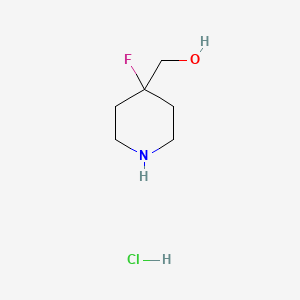
![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)
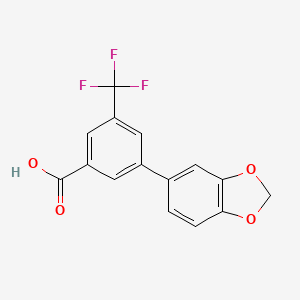
![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)

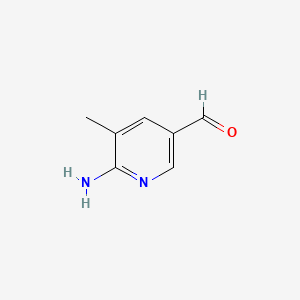
![2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid](/img/structure/B572056.png)
